Structural Asymmetry as a Differentiation Driver: Comparison with Symmetrical 4-Methoxy-Bissulfonamide Analog
The target compound is an unsymmetrical disulfonamide bearing a 4-methoxyphenyl group on the piperazine-proximal sulfonamide and an unsubstituted phenyl ring on the terminal sulfonamide. Its closest symmetrical analog, 4-methoxy-N-(2-{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}ethyl)benzenesulfonamide (CAS 547722-56-5), carries two identical 4-methoxyphenyl groups [1]. This structural asymmetry creates a dipole across the piperazine scaffold (calculated difference in Hammett σₚ: ~0.50 vs. 0.00 for -OCH₃ vs. -H), which is absent in the symmetrical analog. In the piperazine bissulfonamide series evaluated by Kazancioglu et al. (2025), the unsubstituted parent compound (Compound 1, symmetric diphenyl) exhibited broad but weak antioxidant activity across four complementary in vitro assays, whereas substituted analogs with even minor electronic perturbations showed sharply divergent profiles [2]. The unsymmetrical architecture of the target compound is therefore expected to produce a unique pharmacological fingerprint that cannot be achieved with symmetrical bissulfonamides, as demonstrated by the differential enzyme inhibition patterns observed between unsubstituted and ortho-fluorinated analogs in the same study (Compound 1 vs. Compound 5) [2].
| Evidence Dimension | Structural symmetry / electronic distribution across piperazine scaffold |
|---|---|
| Target Compound Data | Unsymmetrical: 4-methoxyphenyl on piperazine-proximal sulfonamide; unsubstituted phenyl on terminal sulfonamide (Hammett σₚ difference ~0.50) |
| Comparator Or Baseline | Symmetrical analog CAS 547722-56-5: two 4-methoxyphenyl groups (Hammett σₚ difference 0.00) |
| Quantified Difference | Electronic asymmetry index: Δσₚ ≈ 0.50 (target) vs. 0.00 (symmetrical analog) |
| Conditions | Calculated from Hammett substituent constants; structural confirmation via InChI Key UQBBEGIEXKRATL-UHFFFAOYSA-N [1] |
Why This Matters
Structural asymmetry directly impacts molecular recognition at asymmetric protein binding sites, potentially conferring differential selectivity that symmetrical analogs cannot achieve.
- [1] Kuujia.com. Cas no 897622-20-7 and Cas no 547722-56-5 Product Datasheets. View Source
- [2] Kazancioglu, E. A., et al. (2025). Design, Biological Evaluation, and in Silico Insights of Piperazine-Based Bissulfonamide Derivatives as Antioxidants and Enzyme Inhibitors. SSRN Preprint. http://dx.doi.org/10.2139/ssrn.5258916. View Source
